![molecular formula C26H29N3O4 B12162709 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12162709.png)
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is known for its diverse biological activities, and an indole moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction with an appropriate indole derivative.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity[][6].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[][6].
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives [6][6].
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Due to its structural features, it may have pharmacological properties that could be explored for drug development.
Industry: The compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The benzazepine core may interact with neurotransmitter receptors, while the indole moiety could bind to enzymes or other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but lacks the indole moiety.
1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Contains a similar methoxy-substituted aromatic ring but differs in the core structure.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide lies in its combination of the benzazepine and indole moieties, which may confer distinct biological activities and chemical properties.
Biological Activity
The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₅N₃O₅
- Molar Mass : 277.27 g/mol
Structural Features
The compound features a benzazepine core , characterized by:
- Two methoxy groups (–OCH₃) at positions 7 and 8.
- A keto group (C=O) at position 2.
- An indole moiety attached via an acetamide linkage.
Research indicates that compounds with benzazepine structures often exhibit significant biological activities, particularly through interaction with various biological targets. The specific mechanisms for this compound may include:
- G Protein-Coupled Receptor Modulation : Benzazepines are known to interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction across cell membranes. This interaction may lead to effects on neurotransmitter release and modulation of neuronal excitability .
- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as neurotransmitter metabolism or inflammatory responses.
- Antioxidant Activity : Some studies suggest that benzazepine derivatives can exhibit antioxidant properties, which may contribute to their therapeutic effects in conditions characterized by oxidative stress.
Therapeutic Potential
The therapeutic applications of this compound are under investigation, with potential uses in:
- Neurological Disorders : Given its interaction with GPCRs, the compound may have implications in treating conditions like depression or anxiety.
- Anti-inflammatory Agents : Its potential enzyme inhibition could be relevant in developing anti-inflammatory therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the Benzazepine Core : Cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : Modifications to incorporate methoxy and indole moieties.
These synthetic routes require careful optimization to enhance yield and purity.
Properties
Molecular Formula |
C26H29N3O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C26H29N3O4/c1-17(2)15-28-11-9-20-21(6-5-7-22(20)28)27-25(30)16-29-10-8-18-12-23(32-3)24(33-4)13-19(18)14-26(29)31/h5-13,17H,14-16H2,1-4H3,(H,27,30) |
InChI Key |
AVLCEUZXHVVDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
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